
(E)-3-(5-bromo-2-ethoxyphenyl)-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(5-bromo-2-ethoxyphenyl)-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide, also known as BAY 41-2272, is a potent and selective activator of soluble guanylyl cyclase (sGC). sGC is an important enzyme that plays a crucial role in regulating vascular tone, platelet aggregation, and inflammation. BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, pulmonary hypertension, and cancer.
Aplicaciones Científicas De Investigación
Organic Synthesis Applications
One application in organic synthesis is the stereoselective radical cascade approach to synthesize benzo[a]quinolizidines, highlighting the utility of enamide compounds in facilitating cascade radical cyclization reactions to produce complex heterocyclic structures with high stereoselectivity (H. Ishibashi*, Masatake Inomata, M. Ohba, M. Ikeda, 1999). Similarly, analogs of active metabolites like leflunomide demonstrate the role of enamide compounds in the synthesis of pharmaceutical intermediates, providing insights into drug design and development (Sutapa Ghosh, Ya-guo Zheng, F. Uckun, 1999).
Antimicrobial Activity
The synthesis and evaluation of enamide derivatives for antimicrobial activity illustrate another application. For instance, novel enamides have been synthesized and assessed for their potential as antimicrobial agents, showcasing the chemical versatility and biological relevance of enamide compounds (K. Liaras, A. Geronikaki, J. Glamočlija, A. Ćirić, M. Soković, 2011).
Material Science and Sensor Applications
Enamide compounds are also explored in material science, particularly in the modification of electrodes for sensing applications. An example includes the preparation and characterization of EDTA-phenoxyamide modified glassy carbon electrodes, indicating the utility of enamide derivatives in enhancing the functionality and specificity of electrochemical sensors (Z. Üstündağ, A. Solak, 2009).
Nonlinear Optical Properties
Furthermore, the study of the linear, second, and third-order nonlinear optical properties of enamide derivatives highlights their potential application in optoelectronics and photonics. Such research explores how structural modifications to enamide compounds can influence their optoelectronic properties, which is critical for the development of new materials for optical applications (M. Shkir, A. Irfan, S. AlFaify, Parutagouda Shankaragouda Patil, A. Al‐Sehemi, 2019).
Propiedades
IUPAC Name |
(E)-3-(5-bromo-2-ethoxyphenyl)-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3O4/c1-2-27-17-6-3-13(19)8-11(17)7-12(10-21)18(24)22-16-5-4-14(23(25)26)9-15(16)20/h3-9H,2H2,1H3,(H,22,24)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXPNQVZXSSVKF-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-bromo-2-ethoxyphenyl)-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)methylamino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2878527.png)
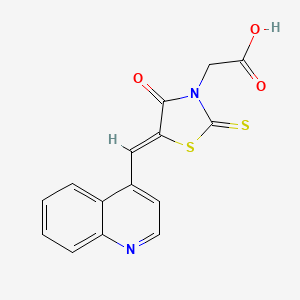
![5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridin-2(1H)-one](/img/structure/B2878530.png)


![(2E)-N-methyl-4-[(4-oxo-3,4-dihydrophthalazin-1-yl)formamido]but-2-enamide](/img/structure/B2878536.png)
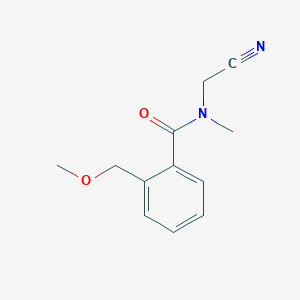
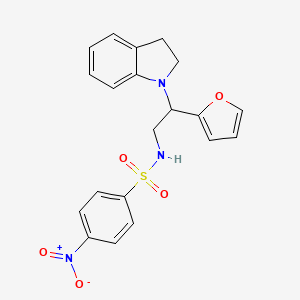
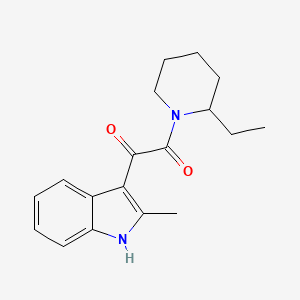

![3-[1-(2-Methylpropyl)pyrazol-3-yl]propanoic acid](/img/structure/B2878545.png)

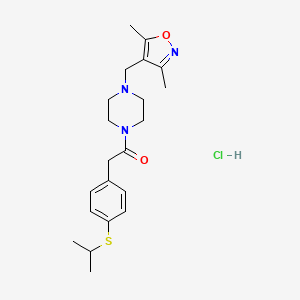
![N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2878551.png)